(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol
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Overview
Description
(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol, also known as 1α,3β-SCD, is a naturally occurring triterpene alcohol found in the plant family Sapotaceae. It is a naturally occurring compound found in the leaves, bark, and fruit of various species of plants. It has been studied for its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities. The compound has been isolated and identified from various sources, such as the leaves of the plant Sapotaceae, the bark of the tree Acacia catechu, and the fruit of the plant Terminalia catappa.
Detailed Synthesis Method
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.", "Starting Materials": [ "Cholesterol", "Sodium borohydride", "Sodium hydroxide", "Acetic anhydride", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydrox
Mechanism Of Action
The mechanism of action of 1α,3β-SCD is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, 1α,3β-SCD has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes. Furthermore, 1α,3β-SCD has been shown to inhibit the activity of the enzyme caspase-3, which is involved in apoptosis, or programmed cell death.
Biochemical And Physiological Effects
1α,3β-SCD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1α,3β-SCD has anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1α,3β-SCD has been shown to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases. Furthermore, 1α,3β-SCD has been shown to have anti-cancer properties, and may be useful in the treatment of cancer.
Advantages And Limitations For Lab Experiments
1α,3β-SCD has several advantages for use in laboratory experiments. First, it is a naturally occurring compound, which makes it easier to obtain and use in experiments. Additionally, 1α,3β-SCD is relatively stable, and can be stored for long periods of time without degradation. Furthermore, 1α,3β-SCD is non-toxic, which makes it safe to use in experiments.
However, there are some limitations to using 1α,3β-SCD in laboratory experiments. First, it is a relatively expensive compound, which can make it difficult to obtain in large quantities. Additionally, 1α,3β-SCD is not soluble in water, which can make it difficult to use in aqueous solutions. Furthermore, 1α,3β-SCD is not very soluble in organic solvents, which can make it difficult to use in organic reactions.
Future Directions
1α,3β-SCD is a promising compound with potential therapeutic applications. However, there is still much to be learned about the compound and its potential uses. Future research should focus on further elucidating the mechanism of action of 1α,3β-SCD and its potential therapeutic applications. Additionally, further research should focus on optimizing the synthesis of 1α,3β-SCD, as well as developing new methods for its synthesis. Furthermore, further studies should focus on the
Scientific Research Applications
1α,3β-SCD has been studied for its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities. In vitro studies have shown that 1α,3β-SCD has anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1α,3β-SCD has been shown to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases. Furthermore, 1α,3β-SCD has been shown to have anti-cancer properties, and may be useful in the treatment of cancer.
properties
CAS RN |
134458-49-4 |
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Product Name |
(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol |
Molecular Formula |
C₂₇H₄₂O₃ |
Molecular Weight |
414.62 |
synonyms |
(1R,3S)-5-[2-[(1R,3aR,7aR)-2,3,3a,6,7,7a-Hexahydro-1-[(1R)-5-hydroxy-1,5-dimethylhexyl]-7a-methyl-1H-inden-4-yl]ethynyl]-4-methyl-4-cyclohexene-1,3-diol; (1R)-5-(((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H |
Origin of Product |
United States |
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